2-Fluoro-8-azaspiro[4.5]decane
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Overview
Description
2-Fluoro-8-azaspiro[45]decane is a heterocyclic compound characterized by a spirocyclic structure, where a fluorine atom is attached to the 2-position of the azaspirodecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-8-azaspiro[4.5]decane can be achieved through several methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process .
Another method involves the synthesis from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. This method is convenient and has been developed for the production of biologically active compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex spirocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Ethyl bromodifluoroacetate: Used in difluoroalkylation reactions.
Copper Catalysts: Facilitate the difluoroalkylation and cyclization processes.
Major Products
The major products formed from these reactions include difluoroalkylated quinolinone and saturated spirocyclohexanone scaffolds .
Scientific Research Applications
2-Fluoro-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of biologically active compounds, including inhibitors of enzymes and receptors.
Material Science: The unique spirocyclic structure makes it a candidate for the development of new materials with specific properties.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-8-azaspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved in its action include inhibition of specific enzymes and modulation of receptor activities .
Comparison with Similar Compounds
Similar Compounds
8,8-Difluoro-2-azaspiro[4.5]decane: A similar compound with two fluorine atoms at the 8-position.
8-oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the spirocyclic structure.
Uniqueness
2-Fluoro-8-azaspiro[4.5]decane is unique due to the presence of a single fluorine atom at the 2-position, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Fluoro-8-azaspiro[4.5]decane is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bicyclic structure characterized by the presence of a fluorine atom, which enhances its binding affinity to various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit voltage-gated sodium channels, particularly the Nav1.7 channel, which plays a crucial role in pain signaling pathways. This inhibition suggests potential applications in developing analgesic medications.
- Receptor Modulation : It acts as a ligand for sigma receptors, demonstrating high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM) and selectivity for σ2 receptors .
The presence of the fluorine atom significantly influences the compound's chemical reactivity and biological activity, enhancing its binding properties compared to structurally similar compounds.
Biological Activity and Applications
Research indicates that this compound exhibits a range of biological activities:
- Pain Management : Its ability to inhibit sodium channels suggests its potential use in pain relief therapies. Studies have indicated that it can modulate pain signaling pathways effectively .
- Antibacterial Activity : While primarily focused on pain management, some derivatives of azaspiro compounds have shown antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, indicating potential for broader antibacterial applications .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Analgesic Properties : A study highlighted the compound's ability to inhibit Nav1.7 channels, which are critical in pain pathways. This suggests its potential as an analgesic agent.
- Sigma Receptor Ligands : Research involving derivatives of this compound showed promising results as σ1 receptor ligands, with significant selectivity and affinity, paving the way for future therapeutic developments targeting neurological conditions .
- Antihypoxic Activity : In vivo studies demonstrated that certain derivatives exhibited strong antihypoxic effects with favorable therapeutic indices, indicating their potential utility in treating conditions related to hypoxia .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities and unique features of compounds structurally similar to this compound:
Compound Name | Similarity | Unique Features |
---|---|---|
8,8-Difluoro-2-azaspiro[4.5]decane | High | Contains two fluorine atoms; may exhibit different reactivity patterns |
8-Oxa-2-azaspiro[4.5]decane | Moderate | Incorporates an oxygen atom into the spiro structure |
Buspirone Related Compound K | Moderate | Related to anxiolytic effects; different functional groups |
2,8-Diazaspiro[4.5]decan-3-one | Moderate | Contains additional nitrogen atoms; alters biological activity |
7-Azaspiro[4.5]decane hydrochloride | Moderate | Variation in nitrogen placement affects pharmacological properties |
Properties
Molecular Formula |
C9H16FN |
---|---|
Molecular Weight |
157.23 g/mol |
IUPAC Name |
3-fluoro-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16FN/c10-8-1-2-9(7-8)3-5-11-6-4-9/h8,11H,1-7H2 |
InChI Key |
KYGSNMCJXDKLRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)CC1F |
Origin of Product |
United States |
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